2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide
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Overview
Description
2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide is a chemical compound characterized by the presence of bromine, trimethylsilyl, and butanamide groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide typically involves the reaction of a suitable butanamide precursor with bromine and trimethylsilyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidative conditions can lead to the formation of carbonyl compounds or carboxylic acids.
Common reagents used in these reactions include lithium aluminum hydride for reductions, and potassium permanganate or chromium trioxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide exerts its effects involves its interaction with specific molecular targets. The bromine and trimethylsilyl groups play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The pathways involved may include nucleophilic substitution, where the bromine atom is replaced by other functional groups, and silylation reactions, where the trimethylsilyl groups are transferred to other molecules.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide include:
(2-Bromovinyl)trimethylsilane: This compound also contains bromine and trimethylsilyl groups but differs in its vinyl structure.
(2-Bromophenylethynyl)trimethylsilane: This compound features a phenylethynyl group in addition to bromine and trimethylsilyl groups.
The uniqueness of this compound lies in its butanamide backbone, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
106751-58-0 |
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Molecular Formula |
C10H24BrNO2Si2 |
Molecular Weight |
326.38 g/mol |
IUPAC Name |
2-bromo-N-trimethylsilyl-4-trimethylsilyloxybutanamide |
InChI |
InChI=1S/C10H24BrNO2Si2/c1-15(2,3)12-10(13)9(11)7-8-14-16(4,5)6/h9H,7-8H2,1-6H3,(H,12,13) |
InChI Key |
JVYQUXLSGFOSGT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC(=O)C(CCO[Si](C)(C)C)Br |
Origin of Product |
United States |
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